Product packaging for Bis(3,5,5-trimethylhexyl) adipate(Cat. No.:CAS No. 20270-50-2)

Bis(3,5,5-trimethylhexyl) adipate

Cat. No.: B15342297
CAS No.: 20270-50-2
M. Wt: 398.6 g/mol
InChI Key: ISQGOXKDLGVOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(3,5,5-trimethylhexyl) adipate, with the CAS Registry Number 20270-50-2 , is a chemical compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol . It is an ester of adipic acid and belongs to a class of chemicals frequently investigated for their application as plasticizers and additives in polymer science . As a high molecular weight ester with a branched-chain structure, it is characterized by properties such as a predicted high boiling point, which makes it a subject of interest for developing materials with specific flexibility and durability . Researchers value this compound for studies focused on modifying the physical characteristics of polymers, such as lowering glass transition temperatures and improving low-temperature flexibility . Its mechanism of action in these contexts involves integrating into the polymer matrix, spacing out polymer chains to reduce intermolecular forces and increase free volume, thereby imparting plasticity . This product is intended for laboratory research purposes only and is not classified as a medicinal product or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O4 B15342297 Bis(3,5,5-trimethylhexyl) adipate CAS No. 20270-50-2

Properties

CAS No.

20270-50-2

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

bis(3,5,5-trimethylhexyl) hexanedioate

InChI

InChI=1S/C24H46O4/c1-19(17-23(3,4)5)13-15-27-21(25)11-9-10-12-22(26)28-16-14-20(2)18-24(6,7)8/h19-20H,9-18H2,1-8H3

InChI Key

ISQGOXKDLGVOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCCCC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation

Enzymatic Esterification Processes

The enzymatic route to Bis(3,5,5-trimethylhexyl) adipate (B1204190) represents a sustainable alternative to conventional synthesis, utilizing lipases as biocatalysts under mild conditions. researchgate.netnih.gov This method is noted for its high selectivity and reduced environmental impact. researchgate.net

Biocatalyst Characterization and Selection Criteria

The most effective biocatalysts for the synthesis of adipate esters are lipases, particularly immobilized forms which enhance operational stability and allow for easy separation and reuse. nih.gov

Enzyme Type and Structure: Lipases (EC 3.1.1.3) are a class of enzymes belonging to the α/β-hydrolase fold superfamily. nih.govnih.gov Their catalytic activity stems from a conserved active site known as the catalytic triad, typically composed of serine, histidine, and aspartate (or glutamate) residues. mdpi.commdpi.com This structure enables them to catalyze ester bond formation in non-aqueous or low-water environments. nih.govmdpi.com

Selection Criteria: The selection of a suitable lipase (B570770) is critical and is based on its activity and stability with the specific substrates. For the synthesis of branched esters like Bis(3,5,5-trimethylhexyl) adipate, lipases must effectively accommodate the bulky 3,5,5-trimethylhexanol. Candida antarctica lipase B (CalB), often used in its immobilized form as Novozym® 435, is a frequently selected biocatalyst for the synthesis of similar adipate esters, such as bis(2-ethylhexyl) adipate (DEHA), due to its high efficiency and tolerance for a wide range of substrates. nih.govresearchgate.net Studies on related compounds show that the structure of the branched-chain alcohol is a critical factor for catalytic activity, and lipases have shown excellent results with substrates structurally similar to 3,5,5-trimethylhexanol. nih.gov

Mechanistic Studies of Enzyme-Substrate Interactions

The enzymatic esterification of a dicarboxylic acid like adipic acid with an alcohol proceeds via a two-step "Ping-Pong Bi-Bi" mechanism. um.esmdpi.com

Acyl-Enzyme Intermediate Formation: The reaction initiates with the adipic acid molecule entering the lipase's hydrophobic active site. The serine residue's hydroxyl group performs a nucleophilic attack on one of the carboxylic acid's carbonyl carbons. This forms a covalent acyl-enzyme intermediate, and a molecule of water is released. mdpi.com

Nucleophilic Attack by Alcohol: A molecule of 3,5,5-trimethylhexanol then enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate. This step releases the monoester, mono-(3,5,5-trimethylhexyl) adipate, and regenerates the free enzyme.

Second Esterification: The process is repeated for the second carboxylic acid group on the monoester, which acts as a new substrate, to form the final product, this compound. um.es

Kinetic Modeling and Reactor Design for Optimal Conversion

Optimizing the conversion to this compound requires careful consideration of reaction kinetics and reactor configuration.

Reactor Design:

Batch Reactors: Stirred-tank reactors are commonly used for enzymatic ester synthesis in both laboratory and industrial settings due to their simplicity. researchgate.netnih.govresearchgate.net

Packed-Bed Reactors (PBRs): For continuous processes, PBRs containing the immobilized lipase are highly effective. nih.gov They allow for high catalyst loading and enhanced productivity. For instance, in the synthesis of a related ester, a PBR achieved a high yield in 2.5 hours, compared to 24 hours in a batch reactor. nih.gov

Advanced Reactor Configurations: To drive the reaction equilibrium towards product formation, membrane-integrated reactors can be employed. mdpi.com These systems, such as those using pervaporation, continuously remove the water byproduct, leading to higher conversion under milder conditions. mdpi.com

Solvent-Free and Sustainable Synthesis Approaches

A significant advantage of enzymatic esterification is the ability to perform the reaction in a solvent-free system (SFS). nih.govnih.gov This aligns with the principles of green chemistry by eliminating the need for organic solvents, reducing waste, and simplifying product purification. researchgate.netacs.org

In a typical solvent-free process for a similar adipate ester, adipic acid is reacted directly with an excess of the alcohol. researchgate.net The continuous removal of water, usually by applying a vacuum, is crucial for shifting the equilibrium and achieving high conversion. researchgate.netacs.org

ParameterOptimal Value (based on analogous synthesis)Source
Temperature50-70 °C nih.govresearchgate.net
Enzyme Loading2.5% - 5% (w/w of substrates) researchgate.netnih.gov
Molar Ratio1:2.5 (Adipic Acid to Alcohol) researchgate.net
PressureReduced pressure (e.g., vacuum) researchgate.netacs.org

This table presents typical optimized parameters for the enzymatic synthesis of branched adipate esters, which are expected to be applicable to this compound.

Conventional Esterification Techniques

The traditional method for producing esters is through direct chemical esterification, often referred to as Fischer esterification. masterorganicchemistry.com

Direct Esterification of Adipic Acid with Branched Alcohols

This method involves heating adipic acid with 3,5,5-trimethylhexanol in the presence of a strong acid catalyst. google.com

Reaction Pathway and Mechanism: The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through several reversible steps: masterorganicchemistry.comyoutube.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (3,5,5-trimethylhexanol) acts as a nucleophile, attacking the activated carbonyl carbon.

Tetrahedral Intermediate: This addition forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

Deprotonation: The catalyst is regenerated by the deprotonation of the ester.

Catalysts and Reaction Conditions: To achieve high yields, the water formed during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with an inert solvent like benzene (B151609) or toluene. masterorganicchemistry.comgoogle.com

Catalysts: Common catalysts include strong mineral acids like sulfuric acid, or organic acids such as p-toluenesulfonic acid. google.com Lewis acids like titanium tetrabutoxide are also effective. acs.org More recent studies have explored the use of recyclable acidic ionic liquids. mdpi.com

Reaction Conditions: The reaction generally requires elevated temperatures and an excess of the alcohol to shift the equilibrium toward the product. google.comsphinxsai.com A patent for the synthesis of esters from 3,5,5-trimethyl-1-hexanol suggests using a 5-10% excess of the alcohol and 0.1% to 2% of an acid catalyst. google.com

ParameterTypical ValueSource
ReactantsAdipic acid, 3,5,5-trimethylhexanol google.com
CatalystSulfuric acid, p-toluenesulfonic acid google.com
Molar RatioExcess alcohol (e.g., 5-10% excess) google.com
TemperatureElevated (dependent on solvent) google.com
Water RemovalAzeotropic distillation (e.g., with benzene) google.com

This table outlines the general conditions for the conventional synthesis of this compound via Fischer esterification.

Purification and Isolation Strategies for High-Purity Adipate Esters

To obtain high-purity this compound, a multi-step purification process is necessary to remove unreacted starting materials, the catalyst, and any byproducts from the crude reaction mixture.

The initial step often involves the removal or neutralization of the catalyst. Solid catalysts can be separated by filtration. Homogeneous catalysts, such as acids or bases, require neutralization, followed by washing with water to remove the resulting salts.

Subsequently, any excess 3,5,5-trimethylhexanol is typically removed. Given its relatively high boiling point, this is usually accomplished through vacuum distillation. This step is crucial for achieving a high-purity final product.

The organic phase is then washed with water and often a brine solution to eliminate any remaining water-soluble impurities and to aid in phase separation. The product is then dried using a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

The final stage of purification to achieve a high-purity product is fractional vacuum distillation. This separates the target adipate ester from any remaining impurities that have close boiling points. The use of a deep vacuum is essential to prevent thermal degradation of the ester during this high-temperature process.

The purity at each stage is typically monitored by analytical techniques such as gas chromatography.

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful process optimization.

Key considerations for scale-up include:

Heat Management: Esterification reactions are often endothermic, requiring significant energy input. Efficient heat transfer is vital to maintain a consistent reaction temperature and prevent localized overheating, which can lead to side reactions and product degradation.

Catalyst Selection and Handling: For industrial-scale production, catalysts that are easily separable (like solid catalysts) or can remain in the final product at trace levels without adverse effects are preferred. The cost and reusability of the catalyst are also major economic factors. acs.org

Vacuum System Performance: A robust vacuum system is crucial for the efficient removal of excess alcohol and for the final vacuum distillation of the product.

Materials of Construction: The potential corrosivity (B1173158) of some catalysts and the high reaction temperatures necessitate the use of corrosion-resistant materials for the reactor and associated equipment.

Reactant Molar Ratio: While a 2:1 stoichiometric ratio of alcohol to adipic acid is required, using a slight excess of the alcohol can drive the reaction towards completion. However, the optimal excess is a balance between reaction rate and the cost of recovering the unreacted alcohol.

Catalyst Concentration: The amount of catalyst is optimized to achieve a desirable reaction rate without promoting side reactions or complicating the purification process.

Temperature and Pressure Profile: The reaction temperature and pressure are carefully controlled to optimize the reaction rate while minimizing byproduct formation and energy consumption.

A study on the scale-up of dimethyl adipate production demonstrated a successful process validation for a 40 mol batch of adipic acid. acs.orgnih.gov The process involved reacting adipic acid with methanol (B129727) in a 25 L batch high-pressure reactor using a fly ash catalyst. acs.orgnih.gov The reaction was carried out for 4 hours at 200°C, followed by filtration to recover the catalyst for reuse. acs.orgnih.gov

Structure Performance Relationships in Advanced Materials Science

Influence on Polymer System Mechanics and Rheology

The incorporation of Bis(3,5,5-trimethylhexyl) adipate (B1204190) into a polymer formulation significantly affects its processing characteristics. The primary function of a plasticizer is to reduce the melt viscosity of the polymer, making it easier to process at lower temperatures. This effect is attributed to the ability of the plasticizer molecules to intersperse between the polymer chains, increasing the free volume and reducing the energy required for the chains to move past one another.

Table 1: General Effects of Adipate Plasticizers on Polymer Processing

Property Effect of Plasticizer Addition Rationale
Melt Viscosity Decrease Increased intermolecular spacing between polymer chains.
Processing Temperature Decrease Lower energy required for polymer flow.
Melt Flow Index Increase Enhanced mobility of polymer chains.
Fusion Time Decrease Faster solvation of the polymer by the plasticizer.

This table represents generalized trends for adipate plasticizers based on established principles of polymer science.

The most significant impact of Bis(3,5,5-trimethylhexyl) adipate on a polymer is the enhancement of its flexibility and elongation at break. By inserting themselves between polymer chains, plasticizers disrupt the close packing of these chains, thereby reducing the material's modulus and increasing its ability to deform without fracturing. This is a critical attribute for applications requiring soft and pliable materials, such as in flexible PVC films, wire and cable insulation, and synthetic leather.

The large alkyl groups of this compound are particularly effective in this regard. The branching of the chains can create more significant disruption in the polymer matrix, leading to a greater increase in flexibility compared to a linear plasticizer of the same molecular weight. However, the degree of branching can also influence other mechanical properties, such as tensile strength, which may see a reduction as the plasticizer content increases. The selection of a plasticizer is therefore a balance between achieving the desired flexibility and maintaining adequate mechanical strength for the intended application. Studies on various adipate esters have shown that they are particularly effective at improving low-temperature flexibility. exxonmobilchemical.com

Table 2: Representative Mechanical Properties of Plasticized PVC

Plasticizer Tensile Strength (MPa) Elongation at Break (%) Hardness (Shore A)
Unplasticized PVC ~50 <5 >100
PVC + DEHP (40 phr) ~20 ~300 ~85
PVC + DINA (40 phr) ~18 ~350 ~80

Data for DEHP (Di(2-ethylhexyl) phthalate) and DINA (Diisononyl adipate) are provided as representative examples of common plasticizers. Specific data for this compound is not publicly available but is expected to be in a similar range to DINA.

The effectiveness of a plasticizer is fundamentally governed by its molecular interactions with the polymer matrix. For this compound in a polar polymer like PVC, the primary interactions are dipole-dipole forces between the ester groups of the plasticizer and the carbon-chlorine bonds of the PVC chains. These interactions help to solvate the polymer, breaking down the strong polymer-polymer interactions and leading to a more flexible material.

Applications in Lubricant Formulations

Synthetic esters are widely used as base stocks in high-performance lubricants due to their excellent thermal stability, low-temperature properties, and good lubricity. This compound, with its branched structure and high molecular weight, is well-suited for such applications.

The rheological properties of a lubricant, particularly its viscosity and how it changes with temperature, are critical to its performance. The viscosity index (VI) is a measure of this change, with a higher VI indicating a more stable viscosity over a wider temperature range. Esters of 3,5,5-trimethyl-1-hexanol with aliphatic dicarboxylic acids are noted for their unusually high viscosity indices, making them valuable as synthetic lubricants. This is a particularly desirable characteristic for lubricants used in applications with wide operating temperature ranges, such as in automotive and industrial machinery.

The branched structure of this compound contributes to a lower pour point compared to linear esters of similar molecular weight, which is beneficial for low-temperature fluidity. At the same time, the high molecular weight ensures sufficient viscosity at elevated temperatures to maintain a protective lubricant film.

Table 3: Comparative Viscosity Data of Adipate Esters

Ester Viscosity at 100°F (SUS) Viscosity at 210°F (SUS) Viscosity Index
Di(2-ethylhexyl) adipate 65.5 37.5 133
Di(3,5,5-trimethylhexyl) adipate 84.4 41.2 148

Data sourced from a US patent and illustrates the superior viscosity index of the 3,5,5-trimethylhexyl ester.

Lubricants in modern machinery are often subjected to high temperatures and oxidative environments, which can lead to degradation and the formation of harmful sludge and deposits. The thermal and oxidative stability of the lubricant base stock is therefore of paramount importance. Synthetic esters, in general, offer superior stability compared to mineral oils.

In-Depth Analysis of this compound in Advanced Materials Science

Initial research for a detailed analysis of the chemical compound this compound reveals a significant lack of specific data within publicly accessible scientific literature and databases concerning its direct applications and performance characteristics in the outlined areas of materials science. While general information on related adipate esters as lubricants and polymer process aids is available, specific research findings on the interfacial lubricity, wear reduction mechanisms, and its role in multi-phase material systems for this compound are not sufficiently documented to construct a detailed and scientifically rigorous article.

General principles from related fields suggest that as a branched-chain dialkyl adipate, its molecular structure would likely influence its performance. For instance, a patent on dialkyl adipate lubricants suggests that the branching of the alkyl chains can affect properties such as flash point and viscosity, which are crucial for lubricant performance. However, this patent does not specifically mention or provide data for this compound.

Discussions on structure-property relationships in polyesters and polymer composites highlight the importance of molecular architecture in determining material properties. These studies indicate that factors like chain length, branching, and intermolecular interactions are key to performance. In the context of this compound as a process aid, its branched structure could theoretically impact melt viscosity and dispersion within a polymer matrix. Similarly, its adhesion properties would be dictated by its chemical structure and interaction with different material phases.

Despite these general principles, the absence of specific experimental data, detailed research findings, and performance tables for this compound prevents a thorough and accurate composition of the requested article. The available information is too generic to be applied directly and authoritatively to this specific compound without risking speculation.

Therefore, this report must conclude that there is insufficient specific information available in the public domain to fulfill the detailed requirements of the proposed article structure for this compound.

Environmental Distribution and Transformation Dynamics

Occurrence and Spatiotemporal Distribution in Environmental Compartments

Due to its low water solubility and high octanol-water partition coefficient (log Kow), DINA is expected to predominantly partition to soil and sediment rather than remaining in the water column. europa.euoecd.org Its relatively low Henry's Law constant suggests that volatilization into the atmosphere from water surfaces will be a slow process. europa.eu

The tendency of a chemical to bind to soil and sediment is a critical factor in its environmental mobility and bioavailability. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For DINA, a calculated log Koc value of 5.15 has been reported, which indicates a high potential for adsorption to the solid phase of soil and sediment. europa.eu This strong binding affinity suggests that the compound will be relatively immobile in the subsurface environment and less likely to leach into groundwater. The primary distribution of DINA in a model environment is predicted to be to soil (51.3%) and sediment (47.8%). oecd.org

Table 1: Soil and Sediment Partitioning of Diisononyl Adipate (B1204190) (DINA)

<

ParameterValueImplicationSource
log Koc5.15 (calculated)Strong adsorption to soil and sediment expected. europa.eu
Mackay Level I Model DistributionSoil: 51.3%, Sediment: 47.8%Predominant partitioning to solid environmental matrices. oecd.org

Biotic and Abiotic Degradation Pathways

The persistence of Bis(3,5,5-trimethylhexyl) adipate in the environment is largely determined by its susceptibility to breakdown by living organisms and environmental factors like water and sunlight.

Available data strongly suggests that DINA is readily biodegradable. europa.eu One study reported over 90% biodegradation in 28 days under aerobic conditions in activated sludge. europa.eu The primary mechanism of biodegradation for adipate esters is enzymatic hydrolysis, which cleaves the ester bonds to form adipic acid and the corresponding alcohol, in this case, isononyl alcohol. europa.eu

While specific studies on the microbial communities that degrade DINA are limited, research on the biodegradation of the structurally similar diisononyl phthalate (B1215562) (DINP) by a consortium of saline soil bacteria identified several genera capable of its degradation, including Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp., and Brevundimonas sp.. ebi.ac.uk The degradation of DINP was found to proceed through de-esterification and β-oxidation pathways, with identified metabolites including monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. ebi.ac.uk It is plausible that similar microbial communities and degradation pathways are involved in the breakdown of DINA.

Human metabolism studies of DINA have identified several oxidized monoester metabolites in urine, including mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). nih.govresearchgate.netnih.govresearchgate.net Adipic acid is also presumed to be a major, though non-specific, breakdown product. nih.gov

Abiotic hydrolysis of DINA is considered to be a slow process and not a significant degradation pathway in the environment compared to biodegradation. europa.eu One assessment indicated that based on its structural properties, hydrolysis is not expected to be probable. sevron.co.uk For a related compound, dibutyl adipate, the hydrolysis half-life at a neutral pH of 7 was estimated to be 1,850 days, further supporting the slow nature of this process for adipate esters. mst.dk

Based on its ready biodegradability, this compound, as represented by DINA, is not expected to be persistent in the environment. europa.eu

The potential for a chemical to accumulate in living organisms is a key environmental concern. The bioaccumulation potential of DINA is considered to be low. A measured bioconcentration factor (BCF) of 27 was determined in the fish species Lepomis macrochirus over a 28-day period. sevron.co.ukbasf.com This low BCF value suggests that the substance does not significantly accumulate in aquatic organisms. sevron.co.uk This is further supported by the expectation that the enzymatic breakdown products, adipic acid and isononyl alcohol, are effectively metabolized and excreted by fish. europa.eu

Table 2: Persistence and Bioaccumulation Potential of Diisononyl Adipate (DINA)

<

ParameterFindingImplicationSource
PersistenceReadily biodegradable (>90% in 28 days)Not expected to be persistent in the environment. europa.eu
Bioaccumulation PotentialBioconcentration Factor (BCF) = 27 in Lepomis macrochirusDoes not significantly accumulate in aquatic organisms. sevron.co.ukbasf.com

Compound Names

Table 3: List of Compound Names

Environmental Transport and Fate Modeling

Predicting the environmental transport and ultimate fate of chemical substances like this compound is a complex endeavor. Scientists employ a variety of mathematical models to simulate how a chemical will behave in the environment. These models are essential tools for regulatory agencies and researchers to estimate potential exposure levels and environmental concentrations.

Fugacity models are a cornerstone of environmental fate modeling, providing a framework to predict the partitioning of a chemical between different environmental media. The concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, was adapted for environmental science to create these models. researchgate.net When a chemical is at equilibrium between two phases, their fugacities are equal.

These models divide the environment into a series of well-mixed compartments, such as air, water, soil, sediment, and biota. The distribution of a chemical is determined by its fugacity capacity in each compartment, which is in turn dependent on the physicochemical properties of the compound and the nature of the compartment.

For a compound like this compound, a Level III fugacity model would be appropriate for a steady-state, non-equilibrium assessment. This level of model considers advective and non-advective transport processes and transformation reactions within each compartment.

To parameterize a fugacity model for this compound, a set of key physicochemical properties is required. While specific experimental data for this exact compound is scarce in publicly available literature, the necessary parameters can be estimated using Quantitative Structure-Property Relationship (QSPR) models or read-across from structurally similar compounds.

Table 1: Input Parameters for a Multi-Compartment Fugacity Model for this compound

ParameterSymbolEstimated Value/RangeSignificance in Fugacity Modeling
Molecular WeightMW398.66 g/mol Influences diffusion and transport rates.
Vapor PressurePLow (estimated)Determines the tendency to partition into the air compartment.
Water SolubilitySLow (estimated)Governs the concentration in the aqueous phase.
Octanol-Water Partition CoefficientKowHigh (estimated)Indicates the potential for bioaccumulation and partitioning to organic matter in soil and sediment.
Henry's Law ConstantHLow (estimated)Describes the partitioning between air and water.
Half-life in Airt1/2,airHours to days (estimated)Represents degradation potential in the atmosphere, primarily through reaction with hydroxyl radicals.
Half-life in Watert1/2,waterDays to weeks (estimated)Indicates persistence in the aquatic environment, influenced by biodegradation.
Half-life in Soilt1/2,soilWeeks to months (estimated)Reflects persistence in the terrestrial environment.
Half-life in Sedimentt1/2,sedimentMonths to years (estimated)Represents the potential for long-term persistence in sedimentary environments.

Note: The values in this table are illustrative estimates based on the general properties of high molecular weight adipate esters and are subject to uncertainty. Experimental determination of these parameters is necessary for a precise model.

The model would use these parameters to calculate the fugacity capacities (Z-values) for each compartment and subsequently predict the distribution and persistence of this compound in the environment.

Quantitative Structure-Activity Relationships (QSARs) are theoretical models that relate the chemical structure of a molecule to its physicochemical properties, environmental fate, and toxicological effects. rsc.org For many commercial chemicals, including plasticizers like this compound, extensive experimental data on environmental fate may not be available. In such cases, QSARs provide a valuable and cost-effective method for screening and prioritizing chemicals for further investigation. rsc.orgnih.gov

The underlying principle of QSAR is that the properties of a chemical are a function of its molecular structure. By analyzing a dataset of compounds with known properties, a mathematical relationship can be developed to predict the properties of new or untested chemicals.

For the environmental fate of this compound, QSAR models can be used to estimate key parameters required for risk assessment and fate modeling, such as those listed in Table 1. The branched-chain structure of the trimethylhexyl group will significantly influence these properties compared to linear-chain adipates.

Table 2: Application of QSAR in Predicting Environmental Fate Parameters for this compound

Environmental Fate ParameterQSAR Model Input (Molecular Descriptors)Predicted Outcome and Interpretation
Biodegradation Half-Life Molecular weight, presence of ester groups, degree of branching, steric hindrance.The branched structure of the 3,5,5-trimethylhexyl chains is expected to increase steric hindrance, potentially leading to a slower rate of biodegradation compared to linear adipates. The ester linkages are susceptible to hydrolysis, but the overall rate will be influenced by the accessibility of these functional groups to microbial enzymes.
Soil and Sediment Adsorption (Koc) Octanol-water partition coefficient (log Kow), molecular surface area, polarizability.A high log Kow is predicted for this compound due to its large, nonpolar alkyl chains. This suggests strong adsorption to organic carbon in soil and sediment, limiting its mobility in the environment but increasing its persistence in these compartments.
Atmospheric Degradation Rate Reaction rate constants with hydroxyl radicals (kOH) estimated based on structural fragments.The primary atmospheric degradation pathway is expected to be reaction with photochemically generated hydroxyl radicals. QSAR models can estimate the kOH, which is then used to calculate the atmospheric half-life.
Bioaccumulation Factor (BCF) Log Kow, molecular dimensions.The high predicted log Kow suggests a potential for bioaccumulation in aquatic organisms. However, factors such as molecular size and the potential for metabolism can limit the actual extent of bioconcentration. The branched structure may also influence uptake and elimination kinetics.

The reliability of QSAR predictions depends on the quality and applicability of the model to the specific chemical class. acs.org For a compound like this compound, it is crucial to use QSARs that have been validated for high molecular weight, branched-chain esters.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Bis(3,5,5-trimethylhexyl) adipate (B1204190) from complex mixtures, enabling its accurate identification and quantification. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of thermally stable and volatile compounds like Bis(3,5,5-trimethylhexyl) adipate. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. semanticscholar.org Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into characteristic ions. The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum that serves as a molecular fingerprint for identification.

The analysis of related adipate esters, such as di(2-ethylhexyl) adipate (DEHA), by GC-MS is well-established, often utilizing a non-polar capillary column (e.g., HP-5MS) and a programmed temperature ramp to ensure efficient separation. semanticscholar.orgscielo.org.mx For quantification, GC-tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode can be employed to enhance sensitivity and selectivity, which is particularly useful for trace analysis in complex matrices. scielo.org.mxnih.gov The NIST WebBook database contains mass spectrum data for a closely related isomer, Adipic acid, bis(3,3,5-trimethylhexyl) ester, acquired via electron ionization, which provides a reference for the expected fragmentation pattern. nist.gov

Table 1: Electron Ionization Mass Spectrum Data for Adipic acid, bis(3,3,5-trimethylhexyl) ester An isomer of this compound, providing an exemplary fragmentation pattern.

Source: NIST WebBook. nist.gov

Mass-to-Charge Ratio (m/z)Relative Intensity
57100.0
7185.1
5577.2
6972.5
8363.9
4362.9
4159.8

For compounds that are non-volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical method. LC separates components of a mixture in a liquid mobile phase as they pass through a column packed with a solid stationary phase. The separated components are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and often preserves the molecular ion.

LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and specificity for quantifying plasticizers and their metabolites in various samples. nih.govnih.gov While direct LC-MS methods for this compound are not extensively detailed in the literature, the methodology is readily adaptable from established procedures for other high-molecular-weight esters. nih.gov This technique is advantageous as it often requires simpler sample preparation and avoids the high temperatures of GC that could potentially degrade the analyte. nih.govnih.gov

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method. nih.govijfmr.com GC-MS and LC-MS are prime examples of these "double hyphenated techniques." ijpsjournal.com Such combinations leverage the separation power of chromatography with the identification capabilities of spectrometry, providing enhanced specificity and accuracy. ijpsjournal.comrsisinternational.org

For a comprehensive chemical profile, multi-hyphenated systems can be employed. For instance, coupling HPLC with both a UV detector and a mass spectrometer (LC-UV-MS) allows for orthogonal detection, confirming the presence and purity of a compound through multiple analytical lenses. nih.gov The integration of different analytical technologies into a single workflow reduces sample handling, minimizes contamination, and allows for the simultaneous separation and quantification of target analytes. ijpsjournal.com These sophisticated approaches are invaluable for impurity profiling and understanding the complete composition of a sample. ijfmr.comrsisinternational.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to probe the molecular structure of a compound by measuring its interaction with electromagnetic radiation. These methods are fundamental for confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound Based on analogous data for similar adipate and phthalate (B1215562) esters. chemicalbook.comnih.gov

NucleusPredicted Chemical Shift (ppm)Assignment
¹H~4.0-O-CH₂- (Ester methylene)
¹H~2.3-C(O)-CH₂- (Adipate backbone)
¹H~0.9-1.7Alkyl chain protons (CH, CH₂, CH₃)
¹³C~173C=O (Ester carbonyl)
¹³C~65-70-O-CH₂- (Ester methylene)
¹³C~10-40Alkyl chain carbons (CH, CH₂, CH₃)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by specific molecular bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

IR spectroscopy is particularly effective for identifying the prominent functional groups in this compound. The most characteristic feature in its IR spectrum is a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group, typically appearing around 1730-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations and the C-H stretching and bending vibrations of the long alkyl chains. nist.gov The NIST WebBook provides an IR spectrum for the isomer Adipic acid, bis(3,3,5-trimethylhexyl) ester, confirming these characteristic absorptions. nist.govnist.gov

Raman spectroscopy provides complementary information. While the carbonyl group shows a moderately strong Raman signal, non-polar bonds, such as the C-C backbone of the alkyl chains, often produce strong Raman scattering, providing insight into the skeletal structure of the molecule. nih.gov The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous identification and analysis within materials. nih.gov

Table 3: Key Infrared Absorption Bands for this compound Based on data for Adipic acid, bis(3,3,5-trimethylhexyl) ester. nist.govnist.gov

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2850-2960C-H Stretch (Alkyl)Strong
~1735C=O Stretch (Ester)Very Strong
~1465C-H Bend (CH₂)Medium
~1380C-H Bend (CH₃)Medium
~1170C-O Stretch (Ester)Strong

Method Development and Validation for Environmental and Material Matrices

The development and validation of analytical methods are paramount for obtaining reliable and reproducible data on the concentration of this compound in various samples.

Sample Preparation and Extraction Optimization

The choice of sample preparation and extraction technique is critical and depends on the matrix in which this compound is being analyzed. The goal is to efficiently isolate the analyte from interfering components of the matrix. sst.org.za

Extraction from Solid Matrices (e.g., Polymers, Sediments):

Solvent Extraction: This is a common method for extracting plasticizers from a polymer matrix. polymersolutions.com The choice of solvent is crucial; solvents like acetone, hexane, and dichloromethane (B109758) have been used for extracting similar plasticizers. nih.govcornell.edu The process often involves sonicating the sample in the solvent to enhance extraction efficiency. nih.govcornell.edu

Thermal Desorption: This technique involves heating the sample to volatilize the plasticizer, which is then transferred to an analytical instrument. A significant advantage of thermal desorption is the avoidance of solvents, which can be a source of contamination. gcms.cz

Extraction from Liquid Matrices (e.g., Water, Biological Fluids):

Liquid-Liquid Extraction (LLE): A traditional method that uses an organic solvent to extract the analyte from the aqueous phase. However, LLE can be time-consuming and use large volumes of organic solvents. alfachemic.com

Solid-Phase Extraction (SPE): This has become a preferred method for extracting organic compounds from aqueous samples. It involves passing the liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. SPE is efficient, uses less solvent than LLE, and can be automated. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract the analyte. The fiber is exposed to the sample, and the analyte partitions into the coating. The fiber is then transferred to the injection port of a gas chromatograph for analysis. nih.govmdpi.com

Optimization of Extraction:

The efficiency of any extraction method depends on several parameters that need to be optimized. This can be achieved using experimental designs like factorial or Doehlert designs. nih.gov Key parameters for optimization include:

Solvent Type and Volume

Extraction Time and Temperature

pH of the sample

Sorbent Type and Mass (for SPE)

The following table illustrates typical parameters that would be optimized for the extraction of an adipate plasticizer.

ParameterRange for OptimizationRationale
Extraction Solvent Hexane, Acetone, DichloromethaneThe polarity of the solvent should match that of this compound for efficient dissolution.
Extraction Time 15 - 60 minutesTo ensure complete transfer of the analyte from the sample matrix to the solvent.
Temperature Room Temperature - 60°CIncreased temperature can enhance extraction kinetics but may also lead to degradation of the analyte.
pH (for aqueous samples) 3 - 9The pH can affect the charge of interfering substances and the stability of the analyte.

Quality Assurance and Quality Control in Analytical Research

Quality Assurance (QA) and Quality Control (QC) are essential components of analytical research to ensure the reliability and accuracy of results. nih.govresearchgate.net For the analysis of this compound, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS), a robust QA/QC program is necessary. polymersolutions.comniscpr.res.in

Method Validation:

Before a method can be used for routine analysis, it must be validated to demonstrate that it is fit for its intended purpose. nih.gov Key validation parameters include: alfachemic.comresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. cornell.edu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). nih.govnih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Routine Quality Control:

Once a method is validated, ongoing QC procedures are implemented to monitor its performance. utak.com These include:

Analysis of Blanks: Method blanks (reagents without sample) are analyzed to check for contamination. nih.gov

Use of Internal and Surrogate Standards: An internal standard (a compound similar to the analyte but not present in the sample) is added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response. nih.gov

Calibration Checks: The instrument calibration is verified at regular intervals by analyzing a known standard. utak.com

Analysis of Quality Control Samples: These are samples with a known concentration of the analyte that are analyzed alongside the unknown samples to monitor the accuracy and precision of the method.

The following table provides an example of typical QA/QC parameters for the GC-MS analysis of a plasticizer.

QA/QC ParameterAcceptance CriteriaPurpose
Correlation Coefficient (r) of Calibration Curve > 0.995Ensures linearity of the instrument response. nih.gov
Method Blank Below LODVerifies the absence of contamination.
Spike Recovery 80 - 120%Assesses the accuracy of the method. nih.gov
Relative Standard Deviation (RSD) of Replicates < 15%Measures the precision of the method. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Biocatalysts for Sustainable Production

The chemical industry is progressively shifting towards more sustainable and greener manufacturing processes, and the production of adipate (B1204190) esters is no exception. Traditional synthesis methods often rely on high temperatures and metal or acid catalysts, which can lead to undesirable side reactions, energy inefficiency, and catalyst-related waste. google.com A significant frontier in this area is the use of biocatalysts, particularly immobilized enzymes, for esterification.

Research has demonstrated the high efficacy of lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym® 435), in synthesizing branched-chain diesters. nih.govmdpi.com These enzymatic processes offer several advantages:

Mild Reaction Conditions: Biocatalytic reactions can be carried out at lower temperatures (e.g., 50-70°C), reducing energy consumption and minimizing the risk of thermal degradation of the product. google.comnih.gov

High Selectivity: Enzymes can exhibit high specificity, leading to fewer byproducts and a purer final product.

Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable. nih.govmdpi.com

Solvent-Free Systems: Many biocatalytic esterifications can be performed in solvent-free media, which significantly improves the green credentials of the process. nih.govmdpi.com

A patent for producing adipate esters highlights the use of various lipases, including those from Candida rugosa and Rhizomucor miehei, underlining the growing interest in these biocatalytic methods. google.com Future research will likely focus on discovering or engineering more robust and efficient lipases, optimizing reaction conditions for specific branched-chain adipates like Bis(3,5,5-trimethylhexyl) adipate, and scaling up these biocatalytic processes for industrial-level production. nih.govmdpi.com

Table 1: Comparison of Conventional vs. Biocatalytic Esterification for Adipate Esters

FeatureConventional CatalysisBiocatalysis (e.g., Lipase)
Catalyst Metal salts, strong acidsImmobilized enzymes (e.g., Novozym® 435)
Temperature High (e.g., >150°C)Mild (e.g., 50-80°C)
Selectivity Lower, potential for side reactionsHigh, fewer byproducts
Sustainability Higher energy use, potential for toxic wasteLower energy use, catalyst is biodegradable
Catalyst Reuse Difficult, often single-usePossible for multiple cycles

Exploration of Advanced Functional Material Applications

This compound and its analogues are primarily used as plasticizers to impart flexibility to polymers, especially Polyvinyl chloride (PVC). penpet.com An emerging research area is the application of these adipates in advanced functional materials, including those with improved performance characteristics and those derived from renewable sources.

The key benefits of using long-chain, branched adipates like Diisononyl adipate (DINA) include excellent low-temperature flexibility and low volatility. univarsolutions.com These properties are crucial for applications such as wire and cable insulation, automotive interiors, and weather-resistant films. univarsolutions.comgoogle.com Research is ongoing to leverage these properties in novel polymer blends and composites. For instance, a Chinese patent describes an elastomer made from DINA-modified PVC with good low-temperature resistance and low volatility, suitable for applications with high environmental requirements like food contact materials and household appliances. google.com

Furthermore, there is a growing trend to use adipate esters as plasticizers for bio-based and biodegradable polymers, such as Polylactic acid (PLA). This research aims to create more sustainable plastic alternatives by combining a bio-based polymer with a biodegradable plasticizer. The compatibility and efficiency of various adipate esters in these systems are active areas of investigation.

Integrated Environmental Monitoring and Remediation Strategies

The widespread use of plasticizers, including adipate esters, has led to their ubiquitous presence in the environment. nih.gov Consequently, developing integrated strategies for monitoring their levels and remediating contaminated sites is a critical research frontier.

Environmental Monitoring: Human biomonitoring (HBM) is a key tool for assessing exposure to plasticizers. For Diisononyl adipate (DINA), research has focused on identifying specific urinary metabolites to serve as biomarkers of exposure. nih.gov Studies have shown that oxidized secondary metabolites are more sensitive biomarkers than the primary monoester metabolites. nih.govnih.gov Future research will likely aim to identify unique metabolites for specific isomers like this compound to allow for more precise exposure assessment. This is challenging because commercial DINA is a complex mixture of isomers, which complicates the identification of metabolites for any single component. industrialchemicals.gov.au

Remediation Strategies: Microbial remediation is a promising and environmentally friendly approach to cleaning up plasticizer contamination. mdpi.com Research has identified various bacterial and fungal strains capable of degrading phthalates, and similar mechanisms are expected to apply to adipates. mdpi.comresearchgate.net The degradation pathways often involve the initial hydrolysis of the diester to a monoester and an alcohol, followed by further breakdown of these intermediates. mdpi.com Future work will focus on identifying and cultivating microbial consortia with high degradation efficiency for long-chain adipates in different environmental matrices like soil and water, and optimizing conditions for their in-situ application.

Predictive Modeling for Structure-Performance and Environmental Fate

In the absence of extensive experimental data for every chemical, in silico (computer-based) predictive models have become an indispensable tool for assessing the properties, environmental fate, and potential risks of compounds like this compound. acs.org

Structure-Performance Modeling: Quantitative Structure-Property Relationship (QSPR) models are used to predict the performance of a chemical based on its molecular structure. For plasticizers, this can involve predicting properties like plasticizing efficiency, low-temperature performance, and volatility based on descriptors of the molecular structure (e.g., chain length, degree of branching). These models can accelerate the design of new plasticizers with optimized properties.

Environmental Fate Modeling: Predictive models are crucial for estimating how a chemical will behave in the environment. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard is an example of a platform that aggregates experimental and predicted data. acs.org For this compound, models like the open-source OPEn-structure-activity/property-Relationship App (OPERA) can predict key environmental fate and transport parameters. acs.org These include:

Log Kow (Octanol-Water Partition Coefficient): Indicates the tendency of a chemical to bioaccumulate in organisms.

Aqueous Solubility: Affects the concentration of the chemical in water and its mobility in the environment.

Vapor Pressure: Influences the distribution of the chemical between the air and other environmental compartments. acs.org

Table 2: Predicted Environmental Fate and Physicochemical Properties for this compound (Example Data) Note: This table would be populated with data from predictive models like OPERA from the CompTox Dashboard. As direct access to run these models is not possible, representative endpoints are listed.

PropertyPredicted ValueSignificance
Log Kow HighPotential for bioaccumulation in fatty tissues
Water Solubility Very LowTends to partition to soil, sediment, and biota
Vapor Pressure LowLow volatility, likely to remain in condensed phases
Biodegradation Slow to ModeratePersistence in the environment may be a concern

Interdisciplinary Approaches in Adipate Ester Research

Addressing the complex challenges posed by plasticizers requires a departure from siloed research. The future of adipate ester research lies in highly interdisciplinary approaches that integrate knowledge from various fields. bioengineer.orgbioengineer.org

Materials Science and Toxicology: Collaboration is needed to design safer plasticizers from the outset (a concept known as "benign by design"). This involves chemists and material scientists creating new molecules, while toxicologists simultaneously assess their potential health impacts, creating a feedback loop to optimize for both performance and safety.

Environmental Science and Public Health: Tracking the journey of adipate esters from consumer products to the environment and into human populations requires the combined expertise of environmental scientists, analytical chemists, and epidemiologists. bioengineer.org This allows for a comprehensive understanding of exposure pathways and the associated health risks.

Policy and Social Sciences: For scientific findings to have a real-world impact, researchers must engage with policymakers, industry stakeholders, and the public. ufz.de This ensures that research is relevant to societal needs and can inform evidence-based regulations and sustainable practices. The global discussion around a UN Plastics Treaty highlights the importance of this science-policy interface. ufz.de

This integrated approach is essential for a holistic understanding of the lifecycle of this compound and other plasticizers, from their synthesis and application to their environmental fate and health implications, ultimately paving the way for more sustainable and safer use of these important industrial chemicals.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Bis(3,5,5-trimethylhexyl) adipate in environmental or biological matrices?

  • Methodology : Use liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS) for high sensitivity and specificity. For environmental samples, adapt EPA Method 506 (designed for phthalates/adipates), which employs liquid-liquid or solid-phase extraction followed by GC-MS analysis. Calibrate using deuterated analogs (e.g., deuterated adipate esters) to account for matrix effects and improve quantification accuracy .
  • Validation : Ensure method validation includes spike-recovery tests (70–120% recovery) and limit of detection (LOD) calculations (e.g., ≤1 µg/L in water matrices). Cross-validate with standards from certified suppliers to confirm retention times and fragmentation patterns .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Follow guidelines analogous to those for structurally similar adipates like Di(2-ethylhexyl) adipate, which is classified as hazardous (IARC Group 3). Use fume hoods for synthesis or handling, wear nitrile gloves, and avoid skin contact. Store at 0–6°C if stability data indicate thermal sensitivity .
  • Waste Disposal : Treat waste as halogen-free organic solvent waste. Neutralize acidic byproducts (e.g., adipic acid derivatives) before disposal .

Q. What synthetic routes are commonly employed for this compound?

  • Esterification Methodology : React adipic acid with 3,5,5-trimethylhexanol in a 1:2 molar ratio under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via FTIR for carbonyl ester peak (∼1740 cm⁻¹) and titrate residual acid to confirm completion. Purify via vacuum distillation or column chromatography to achieve >99% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Experimental Design : Conduct factorial design experiments (e.g., 2³ factorial) to isolate variables like temperature, pH, and solvent polarity. For solubility studies, use cloud-point titration or shake-flask methods across multiple solvents (e.g., hexane, ethanol, DMSO). Compare results with computational predictions from databases like REAXYS or ChemIDplus to identify outliers .
  • Data Analysis : Apply multivariate regression to quantify variable interactions. Use QSAR models to predict logP and solubility parameters, cross-referencing with experimental data to validate discrepancies .

Q. What computational tools are effective for predicting the metabolic or environmental degradation pathways of this compound?

  • In Silico Modeling : Utilize PISTACHIO or BKMS_METABOLIC databases to simulate enzymatic hydrolysis or oxidation pathways. For environmental persistence, apply EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN models). Validate predictions with experimental hydrolysis studies under controlled pH and UV conditions .
  • Validation : Compare predicted metabolites (e.g., adipic acid, 3,5,5-trimethylhexanol) with LC-HRMS/MS data from soil or microbial incubation studies .

Q. How can membrane separation technologies optimize the purification of this compound from reaction mixtures?

  • Process Design : Use nanofiltration membranes with molecular weight cutoffs (MWCO) ≤500 Da to separate unreacted adipic acid (MW 146.14 g/mol) from the ester product (MW ∼370 g/mol). Optimize transmembrane pressure (3–5 bar) and solvent resistance (e.g., hexane-compatible polyimide membranes). Monitor purity via GC-FID and adjust feed concentration to minimize fouling .
  • Scale-Up : Conduct pilot-scale trials using spiral-wound membrane modules. Perform techno-economic analysis (TEA) to compare energy costs with traditional distillation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Control : Implement real-time PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor esterification progress. Use feedback loops to adjust catalyst concentration or temperature dynamically.
  • Statistical Analysis : Apply Six Sigma methodologies to identify critical process parameters (CPPs). Perform ANOVA on historical batch data to pinpoint variability sources (e.g., raw material purity, mixing efficiency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.